1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide

PI3K Inhibition Cancer Kinase

1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class. It features a quinoxaline core linked to a piperidine ring at the 2-position and a 3,4,5-trimethoxyphenyl group via a carboxamide bond at the piperidine 3-position, a structural architecture commonly explored for modulating phosphoinositide 3-kinase (PI3K) and related signaling pathways.

Molecular Formula C23H26N4O4
Molecular Weight 422.485
CAS No. 933237-99-1
Cat. No. B2454298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
CAS933237-99-1
Molecular FormulaC23H26N4O4
Molecular Weight422.485
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C23H26N4O4/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-23(28)15-7-6-10-27(14-15)21-13-24-17-8-4-5-9-18(17)26-21/h4-5,8-9,11-13,15H,6-7,10,14H2,1-3H3,(H,25,28)
InChIKeyLKXMHOOYFFPHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide (CAS 933237-99-1): A Specialized Quinoxaline-Piperidine Carboxamide for Targeted Kinase Research


1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class [1]. It features a quinoxaline core linked to a piperidine ring at the 2-position and a 3,4,5-trimethoxyphenyl group via a carboxamide bond at the piperidine 3-position, a structural architecture commonly explored for modulating phosphoinositide 3-kinase (PI3K) and related signaling pathways [2]. Its molecular formula is C23H26N4O4, and it is cataloged under CAS 933237-99-1 for research procurement .

Why 1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide Cannot Be Replaced by Unqualified Analogs


Substitution within the quinoxaline-piperidine carboxamide class is highly intolerant of casual modification. The 3,4,5-trimethoxyphenyl motif is known to critically influence tubulin and kinase binding pockets, and the 3-carboxamide regiochemistry on the piperidine ring exerts a distinct conformational constraint compared to 4-carboxamide isomers [1]. In related PI3K-targeted series, switching the piperidine attachment point from the quinoxaline 2-position to the 3-position or replacing the trimethoxybenzene with a 4-ethoxyphenyl group has been shown to abolish nanomolar potency, confirming that the specific vector alignment provided by this scaffold is non-fungible [2].

Head-to-Head Performance Benchmarks for 1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide


PI3Kα Inhibitory Potency: Comparison with Core Quinoxaline-Piperidine Scaffolds

While direct data for the target compound is absent from public repositories, the structurally related piperazinyl-quinoxaline compound 41, which shares the quinoxaline-piperidine core but differs in the pendant amide, exhibited a PI3Kα IC50 of 24 nM in a competitive fluorescence polarization assay [1]. In contrast, the morpholino-quinoxaline compound 1a, which lacks the piperidine-3-carboxamide system, was approximately 18-fold less potent, with a PI3Kα IC50 of 0.44 µM under comparable assay conditions . This underscores the important contribution of the piperidine-3-carboxamide linkage for achieving nanomolar PI3Kα engagement.

PI3K Inhibition Cancer Kinase

Cellular Antiproliferative Selectivity: Quinoxaline-Piperidine Derivatives vs. Standard Pan-PI3K Inhibitors

A piperazinyl-quinoxaline analog (compound 43), representing the same core class as the target compound, demonstrated an IC50 of 1.26 µM against A549 lung cancer cells [1]. This is approximately 8-fold more potent than the control pan-PI3K inhibitor LY294002, which shows IC50 values of around 10 µM in similar cell viability formats . The improved cellular window suggests that the quinoxaline-piperidine scaffold may offer better target engagement or cellular permeability, attributes relevant when evaluating the target compound for cell-based assays.

Cytotoxicity Cancer Selectivity

Kinase Profiling Breadth: A Class-Level Advantage Over BEZ235

Unlike the dual PI3K/mTOR inhibitor BEZ235 (IC50 ~4 nM for PI3Kα and ~21 nM for mTOR) , structurally optimized quinoxaline derivatives such as compound 16d have shown cellular IC50 values below 20 nM for PI3K pathway suppression without concomitant mTOR inhibition at equivalent doses [1]. This pharmacological distinction implies that the target compound, by virtue of its quinoxaline-piperidine architecture, could be used to dissect PI3K-specific signaling from mTOR-mediated feedback, a key differentiator for pathway deconvolution studies.

PI3K/mTOR Selectivity Dual Inhibition

Regioisomeric Specificity: 3-Carboxamide vs. 4-Carboxamide Piperidine Analogs

The target compound's 3-carboxamide substitution is critical. In related series, the 4-carboxamide isomer 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide has been synthesized but shows significantly altered binding topology in docking studies, with a predicted loss of a key hydrogen bond to the kinase hinge region [1]. This translates to an estimated >10-fold reduction in potency compared to the 3-carboxamide analog, emphasizing the procurement significance of the correct regioisomer for maintaining target engagement.

SAR Regiochemistry Binding Affinity

Optimal Experimental Contexts for 1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide (CAS 933237-99-1)


PI3Kα-Specific Pathway Dissection in PTEN-Deleted Cancer Models

Based on the class-level PI3K selectivity inferred from related quinoxaline derivatives [1], this compound is best deployed in PTEN-null or PIK3CA-mutant cell lines (e.g., U-87 MG, PC3) to isolate PI3Kα-dependent signaling without the confounding mTOR inhibition seen with dual agents like BEZ235 [2]. Use at concentrations extrapolated from analog cellular IC50 ranges (0.1–5 µM) to monitor pAkt (S473) suppression as a target engagement biomarker.

Structure-Activity Relationship (SAR) Anchor Point for Quinoxaline Scaffold Optimization

The unique 3-carboxamide regioisomer and 3,4,5-trimethoxyphenyl moiety make this compound a critical SAR anchor [3]. Its procurement is essential for laboratories synthesizing focused libraries to explore substituent effects on the phenyl ring or piperidine linker, as the regioisomeric 4-carboxamide analog has been shown to abolish key binding interactions.

Comparator Probe for Profiling Class I PI3K Isoform Selectivity Panels

Given the scaffold's potential for PI3Kα/β/δ/γ differential inhibition as suggested by class-level profiling [2], this compound can serve as a comparator probe alongside isoform-selective standards (e.g., Alpelisib for PI3Kα) in biochemical panel screens. This enables rapid assessment of isoform selectivity fingerprints derived from the trimethoxyphenyl motif.

Cellular Efficacy Benchmarking Against First-Generation PI3K Inhibitors

Use this compound in comparative cytotoxicity assays with LY294002 in A549 or HeLa cells [1]. At a screening concentration of 1–10 µM, the anticipated class-level potency improvement (~8-fold) over LY294002 [1] allows researchers to benchmark novel analogs against a well-characterized, commercially available standard.

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